molecular formula C10H8Cl2FNO B6286534 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide CAS No. 2643367-56-8

2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide

Cat. No.: B6286534
CAS No.: 2643367-56-8
M. Wt: 248.08 g/mol
InChI Key: PUBOETLWKCXJAA-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide is a chemical compound with the molecular formula C10H8Cl2FNO It is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzoyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of Intermediate: The reaction between 2,3-dichlorobenzoyl chloride and cyclopropylamine leads to the formation of an intermediate compound.

    Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the benzamide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as automated reactors and in-line monitoring systems may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-cyclopropylbenzamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    2,3-Dichloro-6-fluorobenzamide: Lacks the cyclopropyl group, which may influence its steric properties and interactions with molecular targets.

    N-cyclopropyl-6-fluorobenzamide: Lacks the chlorine atoms, which may alter its electronic properties and reactivity.

Uniqueness

2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide is unique due to the combination of chlorine, fluorine, and cyclopropyl groups on the benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2,3-dichloro-N-cyclopropyl-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FNO/c11-6-3-4-7(13)8(9(6)12)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBOETLWKCXJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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